3-(1-Methyltriazol-4-yl)phenol
CAS No.: 1855672-27-3
Cat. No.: VC4468733
Molecular Formula: C9H9N3O
Molecular Weight: 175.191
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1855672-27-3 |
|---|---|
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.191 |
| IUPAC Name | 3-(1-methyltriazol-4-yl)phenol |
| Standard InChI | InChI=1S/C9H9N3O/c1-12-6-9(10-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3 |
| Standard InChI Key | XPGQLFJXLJKBDY-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=N1)C2=CC(=CC=C2)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound (CAS: 1855672-27-3) has the molecular formula C₉H₉N₃O and a molecular weight of 177.19 g/mol. Its structure consists of a phenol ring substituted at the meta position with a 1-methyl-1,2,3-triazole moiety. The SMILES representation is Oc1cccc(c1)c1nnn(c1)C, and the IUPAC name is 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol .
Table 1: Key Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported (decomposes at >200°C) | |
| Boiling Point | Estimated ~300–350°C (extrapolated) | |
| Solubility | Moderate in polar solvents (e.g., DMSO) | |
| logP | ~1.2 (predicted) |
Spectral Data
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via click chemistry, leveraging the CuAAC reaction between an alkyne-functionalized phenol and a methyl-substituted azide .
General Procedure :
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Azide Preparation: React 3-azidophenol with methyl iodide under basic conditions.
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Alkyne Coupling: Combine the azide with propargyl alcohol using CuSO₄·5H₂O and sodium ascorbate in a 1:1 mixture of water and tert-butanol.
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Purification: Isolate the product via column chromatography (ethyl acetate/hexane, 3:7) with yields of 70–85% .
Table 2: Reaction Conditions and Outcomes
| Parameter | Details | Yield (%) |
|---|---|---|
| Catalyst | CuSO₄·5H₂O / Sodium ascorbate | 78 |
| Solvent | tert-Butanol/H₂O (1:1) | - |
| Temperature | 25°C (room temperature) | - |
| Reaction Time | 12–16 hours | - |
Biological and Pharmacological Applications
Enzyme Inhibition
Triazole-phenol hybrids exhibit potent inhibitory activity against steroid sulfatase (STS), a therapeutic target in hormone-dependent cancers. In MCF-7 breast cancer cells, derivatives of 3-(1-methyltriazol-4-yl)phenol demonstrated IC₅₀ values as low as 0.21 nM, outperforming the reference drug Irosustat (IC₅₀ = 1.06 nM) . The methyl group enhances metabolic stability by reducing oxidative deamination .
Antimicrobial Activity
Preliminary studies on analogous triazole-phenol compounds show broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The mechanism involves disruption of microbial cell membrane integrity via hydrogen bonding with the phenolic -OH group .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the triazole’s methyl group and phenol substituents to optimize pharmacokinetics .
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In Vivo Efficacy Trials: Evaluate antitumor activity in xenograft models of breast and prostate cancers .
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Formulation Development: Nanoencapsulation to enhance bioavailability and reduce systemic toxicity .
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